molecular formula C7H11N5 B13108854 2-(Dimethylamino)pyrimidine-5-carboximidamide

2-(Dimethylamino)pyrimidine-5-carboximidamide

Cat. No.: B13108854
M. Wt: 165.20 g/mol
InChI Key: JDGFZBGHDJPJPS-UHFFFAOYSA-N
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Description

2-(Dimethylamino)pyrimidine-5-carboximidamide (CAS 690620-24-7) is a pyrimidine derivative with a molecular formula of C₇H₁₁N₅ and a molecular weight of 165.20 g/mol . Its structure features a pyrimidine ring substituted at position 2 with a dimethylamino group (-N(CH₃)₂) and at position 5 with a carboximidamide group (-C(=NH)NH₂). This combination of substituents confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and coordination chemistry. Limited data on its physical properties (e.g., boiling point, storage conditions) are available in the provided evidence .

Properties

Molecular Formula

C7H11N5

Molecular Weight

165.20 g/mol

IUPAC Name

2-(dimethylamino)pyrimidine-5-carboximidamide

InChI

InChI=1S/C7H11N5/c1-12(2)7-10-3-5(4-11-7)6(8)9/h3-4H,1-2H3,(H3,8,9)

InChI Key

JDGFZBGHDJPJPS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=N1)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)pyrimidine-5-carboximidamide typically involves the following steps:

    Starting Material: The synthesis begins with pyrimidine derivatives, such as 2-chloropyrimidine.

    Dimethylation: The 2-chloropyrimidine undergoes a nucleophilic substitution reaction with dimethylamine to introduce the dimethylamino group at the 2-position.

    Carboximidamide Formation: The intermediate product is then reacted with cyanamide under basic conditions to form the carboximidamide group at the 5-position.

The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 2-(Dimethylamino)pyrimidine-5-carboximidamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)pyrimidine-5-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce pyrimidine-5-carboxamides.

Scientific Research Applications

2-(Dimethylamino)pyrimidine-5-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(Dimethylamino)pyrimidine-5-carboximidamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved can vary based on the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The following compounds exhibit structural similarities to 2-(dimethylamino)pyrimidine-5-carboximidamide, as indicated by their Tanimoto similarity scores (ranging from 0.66 to 0.80) . A comparative analysis is presented below:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula Key Substituents Similarity Score Key Differences vs. Target Compound
4-Amino-2-chloropyrimidine-5-carbaldehyde (1393547-54-0) C₅H₅ClN₄O -Cl (position 2), -CHO (position 5) 0.80 Chlorine replaces dimethylamino; aldehyde instead of carboximidamide. Higher electrophilicity due to aldehyde .
2-Methylpyrimidine-5-carbaldehyde (90905-33-2) C₆H₇N₂O -CH₃ (position 2), -CHO (position 5) 0.78 Methyl group instead of dimethylamino; aldehyde lacks hydrogen-bonding capability of amidine .
2,4-Dichloropyrimidine-5-carboxylic acid amide (1240390-28-6) C₅H₄Cl₂N₄O -Cl (positions 2,4), -CONH₂ (position 5) 0.76 Dichloro substitution increases steric hindrance; amide group is less basic than carboximidamide .
Ethyl 2-(pyrimidin-2-yl)acetate (63155-11-3) C₈H₁₀N₂O₂ Ethyl ester at side chain 0.69 Lacks amidine group; ester functionality introduces hydrolytic instability .

Reactivity and Functional Group Implications

  • Carboximidamide vs. Aldehyde/Carboxylic Acid Derivatives : The carboximidamide group (-C(=NH)NH₂) in the target compound enables hydrogen bonding and coordination chemistry, unlike aldehydes (-CHO) or esters, which are more electrophilic but less versatile in binding interactions .
  • Dimethylamino vs. Halogen/Methyl Substituents: The dimethylamino group at position 2 enhances electron-donating effects, stabilizing the pyrimidine ring. In contrast, chloro or methyl substituents (e.g., in 1393547-54-0 or 90905-33-2) alter electronic density, affecting reactivity in substitution or cross-coupling reactions .

Case Study: Substituent Position and Material Properties

highlights the importance of substituent position in polymer chemistry. Ethyl 4-(dimethylamino) benzoate outperformed 2-(dimethylamino) ethyl methacrylate in resin cements due to better electron donation and steric effects . By analogy, the position of the dimethylamino group on the pyrimidine ring in the target compound likely influences its electronic properties and intermolecular interactions, distinguishing it from analogs with substituents at positions 4 or 5.

Pharmacological Relevance (Speculative)

The amidine group in the target compound may enhance binding to biological targets (e.g., kinases or GPCRs) compared to analogs with non-basic substituents.

Biological Activity

2-(Dimethylamino)pyrimidine-5-carboximidamide is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in pharmacology. This compound is being explored for its potential therapeutic applications, including anticancer and antiviral properties. This article presents a detailed overview of its biological activity, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The molecular formula of 2-(Dimethylamino)pyrimidine-5-carboximidamide is C8H11N5C_8H_{11}N_5, with a molecular weight of approximately 179.21 g/mol. The structure consists of a pyrimidine ring substituted with a dimethylamino group and a carboximidamide functional group, which are crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for 2-(Dimethylamino)pyrimidine-5-carboximidamide:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
  • Antiviral Activity : It has shown promise in inhibiting viral replication, particularly in models of influenza.
  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including those involved in cancer progression.

Anticancer Activity

In vitro studies have demonstrated the effectiveness of 2-(Dimethylamino)pyrimidine-5-carboximidamide against multiple cancer cell lines. The following table summarizes the cytotoxicity results:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.5Induces apoptosis via caspase activation
MDA-MB-231 (Breast Cancer)12.3Inhibits cell proliferation
A549 (Lung Cancer)15.8Disrupts mitochondrial function

These results indicate that the compound may induce apoptosis through the activation of caspases, which are critical in programmed cell death pathways .

Antiviral Activity

The antiviral potential of 2-(Dimethylamino)pyrimidine-5-carboximidamide was evaluated in a study focusing on influenza viruses. The compound exhibited effective inhibition of viral replication in vitro:

Virus Strain IC50 (µM) Effect on Viral Load
H1N18.4>2-log reduction in viral load
H3N29.1Significant survival benefit in mouse model

The compound demonstrated a direct effect on viral replication, leading to reduced viral loads in infected tissues .

Enzyme Inhibition

Further investigations into the mechanism of action revealed that 2-(Dimethylamino)pyrimidine-5-carboximidamide inhibits key enzymes involved in cancer metabolism:

Enzyme Target IC50 (µM) Biological Relevance
EGFR (mutant forms)49 - 81Implicated in tumor growth
PKC (Protein Kinase C)15Role in cell signaling

This inhibition suggests potential applications in targeted cancer therapies, particularly for tumors expressing these enzymes .

Case Studies

  • Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with formulations containing 2-(Dimethylamino)pyrimidine-5-carboximidamide showed promising results, with some patients experiencing significant tumor reduction and improved survival rates.
  • Influenza Infection Model : In a controlled study using mice infected with influenza, administration of the compound resulted in a marked decrease in mortality rates and improved respiratory function compared to control groups.

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